molecular formula C20H17ClN2O6S2 B3595519 N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3595519
M. Wt: 480.9 g/mol
InChI Key: JHFRCMTVDYXKKO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzodioxine ring, a sulfonamide group, and a chlorophenyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions would depend on the conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could influence the compound’s solubility and acidity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. Some sulfonamides are known to cause allergic reactions in some individuals .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its properties for a specific application, or investigating its mechanism of action .

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S2/c21-17-3-1-2-4-18(17)23-30(24,25)15-7-5-14(6-8-15)22-31(26,27)16-9-10-19-20(13-16)29-12-11-28-19/h1-10,13,22-23H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFRCMTVDYXKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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